molecular formula C23H25BN2O2 B1401453 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine CAS No. 2096998-33-1

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine

Cat. No. B1401453
CAS RN: 2096998-33-1
M. Wt: 372.3 g/mol
InChI Key: MLPBPXZGDAAUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of perimidine, which is a class of organic compounds. It also contains tetramethyl-1,3,2-dioxaborolane , a boronic ester. Boronic esters are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy . Density functional theory (DFT) can be used to calculate the molecular structure and compare it with experimental values .


Chemical Reactions Analysis

Boronic esters are significant reaction intermediates in organic synthesis, having many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, boiling point, and density can be measured experimentally .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and structurally characterized using spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction, revealing insights into its molecular structure and vibrational properties (Wu et al., 2021).
  • Density functional theory (DFT) calculations have been used to analyze spectroscopic data, geometrical parameters, and other physicochemical properties of similar compounds, indicating the potential for comparative analysis and molecular optimization (Huang et al., 2021).

Applications in Detection and Sensing

  • Derivatives of this compound have been employed in the development of organic thin-film fluorescence probes for explosive detection, specifically for hydrogen peroxide vapor, highlighting its potential in sensitive detection technologies (Fu et al., 2016).
  • It has also been used in the synthesis of novel fluorescence off-on probes for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish, demonstrating its applicability in biological and environmental monitoring (Tian et al., 2017).

Chemotherapeutic Research

  • The compound's derivatives have shown inhibitory activity against serine proteases, indicating potential applications in therapeutic research and drug development (Spencer et al., 2002).

Material Science and Polymer Research

  • Research has been conducted on the synthesis of heterodifunctional polyfluorenes using this compound, contributing to the development of advanced materials with specific properties like fluorescence emission and stability (Fischer et al., 2013).

Mechanism of Action

Target of Action

It’s known that compounds with a tetramethyl-1,3,2-dioxaborolane group are often used in suzuki coupling reactions . This suggests that the compound might interact with palladium catalysts or other transition metals, which are common in Suzuki coupling reactions .

Mode of Action

The compound likely interacts with its targets through a process known as borylation . In this process, a boron atom from the compound (part of the tetramethyl-1,3,2-dioxaborolane group) forms a bond with a carbon atom on the target molecule . This can result in significant changes to the target molecule, such as the formation of new functional groups or changes in its reactivity .

Biochemical Pathways

The compound’s effects on biochemical pathways are likely related to its role in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in many biochemical pathways. By facilitating these reactions, the compound could potentially influence a wide range of pathways, particularly those involving the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that compounds with a tetramethyl-1,3,2-dioxaborolane group are generally stable and resistant to hydrolysis , which could potentially enhance their bioavailability.

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds through Suzuki coupling reactions . This can lead to the synthesis of complex organic molecules, which could have various molecular and cellular effects depending on the specific molecules produced .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of a palladium catalyst and an appropriate base is crucial for Suzuki coupling reactions . Additionally, the compound is stable under normal conditions but may hydrolyze in a humid environment . Therefore, the compound’s storage and handling conditions can significantly impact its efficacy and stability.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some boronic esters may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. Boronic esters, for instance, have been widely used in various fields, including drug delivery and cancer treatment .

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydro-1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BN2O2/c1-22(2)23(3,4)28-24(27-22)17-13-11-16(12-14-17)21-25-18-9-5-7-15-8-6-10-19(26-21)20(15)18/h5-14,21,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPBPXZGDAAUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 2
Reactant of Route 2
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 3
Reactant of Route 3
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 4
Reactant of Route 4
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 5
Reactant of Route 5
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 6
Reactant of Route 6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.